Vernolic acid

Übersicht

Beschreibung

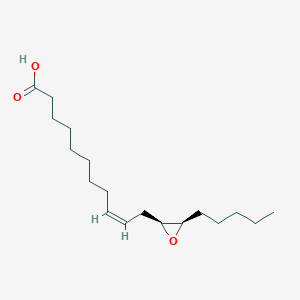

Vernolic acid: is a fatty acid derivative characterized by the presence of an epoxide group at the 12,13 position and a cis double bond at the 9 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Epoxidation of Unsaturated Fatty Acids: One common method involves the epoxidation of unsaturated fatty acids such as oleic acid. This can be achieved using peracids like meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.

Enzymatic Methods: Enzymes such as cytochrome P450 monooxygenases can catalyze the epoxidation of unsaturated fatty acids, providing a more environmentally friendly approach.

Industrial Production Methods:

Chemical Synthesis: Large-scale production often utilizes chemical epoxidation methods due to their efficiency and cost-effectiveness.

Biotechnological Approaches: Advances in biotechnology have enabled the use of genetically engineered microorganisms to produce epoxy fatty acids through fermentation processes.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Vernolic acid can undergo further oxidation to form diols or other oxidized derivatives.

Reduction: The epoxide ring can be reduced to form vicinal diols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The epoxide ring is reactive towards nucleophiles, allowing for the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the epoxide ring under mild conditions.

Major Products:

Diols: Formed through the reduction or hydrolysis of the epoxide ring.

Substituted Epoxides: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Epoxy fatty acids can act as ligands in catalytic processes.

Biology:

Signaling Molecules: Epoxy fatty acids are involved in various biological signaling pathways.

Enzyme Inhibitors: They can act as inhibitors of enzymes such as lipoxygenases.

Medicine:

Anti-inflammatory Agents: Epoxy fatty acids have shown potential as anti-inflammatory agents.

Cardiovascular Health: They may play a role in maintaining cardiovascular health by modulating lipid metabolism.

Industry:

Polymer Production: Used in the production of epoxy resins and other polymers.

Lubricants: Epoxy fatty acids can be used as bio-lubricants due to their stability and lubricating properties.

Wirkmechanismus

Molecular Targets and Pathways:

Enzyme Inhibition: Vernolic acid can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids.

Signaling Pathways: It can modulate signaling pathways related to inflammation and lipid metabolism by interacting with receptors and enzymes.

Vergleich Mit ähnlichen Verbindungen

(9Z,11E,13S)-13-Hydroxyoctadeca-9,11-dienoic acid: Another epoxy fatty acid with similar biological activities.

(9Z)-Octadec-9-enoic acid (Oleic Acid): A precursor in the synthesis of Vernolic acid.

Uniqueness:

Epoxide Group: The presence of the epoxide group at the 12,13 position imparts unique reactivity and biological activity.

Cis Double Bond: The cis configuration of the double bond at the 9 position influences the compound’s physical and chemical properties.

Biologische Aktivität

Vernolic acid is a naturally occurring compound derived from the epoxidation of linoleic acid, primarily found in the seeds of plants such as Vernonia galamensis and Euphorbia lagascae. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition, pharmacology, and biotechnology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is chemically classified as a fatty acid with the following structure:

- Chemical Formula :

- Molecular Weight : 288.45 g/mol

- IUPAC Name : 12,13-epoxy-9-octadecenoic acid

The unique epoxide group in its structure contributes to its reactivity and biological properties.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can activate the antioxidant response element (ARE), which is crucial for cellular defense against oxidative stress. In studies involving neuroblastoma cells, this compound derivatives were shown to enhance the expression of cytoprotective genes regulated by NRF2, a transcription factor involved in antioxidant responses .

| Compound | ARE Activation (Relative Light Units) |

|---|---|

| This compound | 1500 ± 200 |

| Control (DMSO) | 500 ± 100 |

This table summarizes the ARE activation levels observed in cultured cells treated with this compound compared to a control.

2. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role for this compound in managing inflammatory diseases .

3. Antimicrobial Activity

Recent investigations have highlighted this compound's antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Antioxidant Activity in Neuroblastoma Cells

A study conducted on IMR-32 neuroblastoma cells evaluated the effects of this compound on oxidative stress markers. Cells treated with this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated that this compound could protect neuronal cells from oxidative damage, suggesting its potential therapeutic application in neurodegenerative diseases.

Case Study 2: Inhibition of Inflammation

In another study, this compound was administered to a murine model of arthritis. The results demonstrated a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints, supporting its use as an anti-inflammatory agent .

Applications in Biotechnology

This compound's unique properties make it a valuable compound for various biotechnological applications:

- Biopolymers : It serves as a building block for synthesizing biodegradable polymers.

- Food Industry : Due to its health benefits, this compound is explored as an ingredient in functional foods aimed at reducing oxidative stress and inflammation.

- Pharmaceuticals : Its antimicrobial and anti-inflammatory properties position it as a candidate for developing new therapeutic agents.

Eigenschaften

IUPAC Name |

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-GJGKEFFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895851 | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-07-1, 17966-13-1 | |

| Record name | Vernolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid (+)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.